molecular formula C5H6N2OS B171198 N-Hydroxythiophene-2-carboximidamide CAS No. 108443-93-2

N-Hydroxythiophene-2-carboximidamide

Cat. No.: B171198
CAS No.: 108443-93-2
M. Wt: 142.18 g/mol
InChI Key: NKMNPRXPUZINOM-UHFFFAOYSA-N
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Description

Thiophene-2-amidoxime is a heterocyclic compound that features a thiophene ring substituted with an amidoxime group at the second position. The thiophene ring is a five-membered aromatic ring containing one sulfur atom. Amidoximes are known for their ability to release nitric oxide, which has various biological effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: Thiophene-2-amidoxime can be synthesized through several methods. One common approach involves the reaction of thiophene-2-carboxamide with hydroxylamine under basic conditions. The reaction typically proceeds as follows:

  • Dissolve thiophene-2-carboxamide in a suitable solvent such as ethanol.
  • Add hydroxylamine hydrochloride and a base such as sodium carbonate.
  • Heat the mixture to reflux for several hours.
  • Cool the reaction mixture and isolate the product by filtration or extraction.

Industrial Production Methods: Industrial production of thiophene-2-amidoxime may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: Thiophene-2-amidoxime undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Lead tetraacetate, silver carbonate.

    Reduction: Hydrogen gas with a suitable catalyst.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides.

Major Products:

    Oxidation: Thiophene-2-nitrile.

    Reduction: Thiophene-2-amine.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

N-Hydroxythiophene-2-carboximidamide has been investigated for its role as a potential therapeutic agent, particularly in the context of cancer treatment and infectious diseases.

Cancer Research

Recent studies have highlighted the compound's ability to act as an inhibitor of specific pathways involved in cancer progression. For instance, it has been identified as a modulator of the E3 ubiquitin ligase pathway, which plays a crucial role in protein degradation and cellular signaling related to tumor growth .

Table 1: Summary of Cancer Research Applications

Study ReferenceApplicationMechanismFindings
Inhibition of B-RafPROTAC technologyEffective in degrading mutant B-Raf protein, showing promise for targeted cancer therapy.
Indoleamine 2,3-dioxygenase (IDO) inhibitionStructural modificationImproved cellular activity and pharmacokinetics, indicating potential for immunotherapy.

Infectious Diseases

The compound has also been studied for its inhibitory effects on HIV integrase, a critical enzyme for viral replication. By targeting this enzyme, this compound could potentially prevent or treat HIV infections .

Table 2: Summary of Infectious Disease Applications

Study ReferenceApplicationTarget EnzymeFindings
HIV treatmentHIV integraseDemonstrated inhibition of viral replication in vitro.

Biological Evaluation

Biological evaluations of this compound have shown its efficacy in various assays, indicating its potential as a lead compound for drug development.

In Vitro Studies

In vitro studies have demonstrated that this compound can effectively modulate cellular pathways involved in disease processes. For example, it has been shown to inhibit the activity of enzymes related to cancer cell proliferation and survival .

Table 3: In Vitro Biological Evaluation Results

Study ReferenceAssay TypeResult Summary
Cell viability assaySignificant reduction in cell viability of cancer cell lines treated with the compound.
Enzyme inhibition assayEffective inhibition of IDO activity, suggesting immunomodulatory effects.

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship of this compound is crucial for optimizing its efficacy and safety profile.

Modifications for Enhanced Activity

Research has focused on modifying the chemical structure to enhance its biological activity and pharmacokinetic properties. For instance, structural modifications have led to compounds with improved selectivity and potency against target enzymes .

Table 4: SAR Findings

Modification TypeEffect on ActivityReference
Hydroxyl group additionIncreased solubility and bioavailability
Substituent variation on thiophene ringEnhanced enzyme selectivity and reduced off-target effects

Comparison with Similar Compounds

    Thiophene-2-carboxamide: The precursor to thiophene-2-amidoxime.

    Thiophene-2-nitrile: An oxidation product of thiophene-2-amidoxime.

    Thiophene-2-amine: A reduction product of thiophene-2-amidoxime.

Uniqueness: Thiophene-2-amidoxime is unique due to its amidoxime functional group, which imparts distinct chemical reactivity and biological activity. Its ability to release nitric oxide sets it apart from other thiophene derivatives, making it valuable in both research and industrial applications .

Biological Activity

N-Hydroxythiophene-2-carboximidamide, also known as N'-hydroxy-2-thiophenecarboximidamide, is a heterocyclic compound that has garnered attention for its significant biological activities, particularly as an inhibitor of the enzyme indoleamine 2,3-dioxygenase 1 (IDO1). This article delves into its biological activity, mechanisms of action, and potential applications in medicine and research.

Overview of Biological Activity

This compound exhibits a range of biological activities primarily through its action on IDO1. This enzyme plays a crucial role in the metabolism of tryptophan to kynurenine, impacting immune responses and tumor progression. The inhibition of IDO1 by this compound can lead to increased tryptophan levels and decreased kynurenine production, potentially reversing immunosuppressive effects in tumor microenvironments.

The primary mechanism by which this compound exerts its biological effects involves:

  • Inhibition of IDO1 : By blocking IDO1 activity, this compound disrupts the kynurenine pathway, which is often exploited by tumors to evade immune detection.
  • Modulation of Immune Responses : Increased tryptophan levels can enhance T-cell proliferation and function, thereby improving anti-tumor immunity .

Research Findings and Case Studies

Numerous studies have explored the biological activity of this compound:

  • Cancer Immunotherapy : Research indicates that compounds inhibiting IDO1 can enhance the efficacy of cancer immunotherapies. In preclinical models, this compound has shown promise in increasing the effectiveness of immune checkpoint inhibitors .
  • Antioxidant Properties : Preliminary studies suggest that this compound may exhibit antioxidant properties by scavenging free radicals, which could further contribute to its protective effects in various disease contexts.
  • Comparative Studies : Comparative analyses with similar compounds have highlighted the unique structural features and biological activities of this compound. For instance:
Compound NameStructure FeaturesUnique Aspects
N-Hydroxythiophene-3-carboximidamideSimilar thiophene core; different positionMay exhibit different biological activities
Indoleamine 2,3-dioxygenase inhibitorsDiverse structures targeting IDO1Varying mechanisms of action against IDO1
Thiophene derivativesVariations in functional groupsDifferent reactivity profiles and biological effects

Synthetic Routes

The synthesis of this compound can be achieved through several methods, which are critical for developing derivatives with enhanced biological activities. Common synthetic routes include:

  • Amidoxime Formation : Utilizing thiophene derivatives to introduce the amidoxime functional group effectively enhances biological reactivity.
  • Chemical Modifications : Further modifications can tailor the compound's properties for specific applications in medicinal chemistry.

Properties

IUPAC Name

N'-hydroxythiophene-2-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2OS/c6-5(7-8)4-2-1-3-9-4/h1-3,8H,(H2,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKMNPRXPUZINOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20968017
Record name N'-Hydroxythiophene-2-carboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20968017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53370-51-7, 1164246-20-1
Record name N-Hydroxy-2-thiophenecarboximidamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53370-51-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [C(Z)]-N′-Hydroxy-2-thiophenecarboximidamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1164246-20-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N'-Hydroxythiophene-2-carboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20968017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Thiophene-2-carboxamidoxime
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Synthesis routes and methods

Procedure details

To a solution of 21.8 g (0.20 mole) of 2-cyanothiophene in 500 ml of ethanol, 13.9 g (0.20 mole) of hydroxylamine HCl is added, followed by the addition of 13.8 g (0.10 mole) of K2CO3 in 50 ml of water. The mixture is refluxed for 16 hours, cooled and diluted with 200 ml of water. After removing the ethanol in vacuo, the product precipitates out of the aqueous residue. It is collected by filtration, washed with water and dried to yield 22.4 g (80%) of product, m.p. 70°-75°.
Quantity
21.8 g
Type
reactant
Reaction Step One
Quantity
13.9 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
13.8 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three
Yield
80%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

N-Hydroxythiophene-2-carboximidamide
N-Hydroxythiophene-2-carboximidamide
N-Hydroxythiophene-2-carboximidamide
Customer
Q & A

Q1: What is the mechanism of action of N-(3-bromophenyl)-{[(phenylcarbamoyl)amino]methyl}-N-hydroxythiophene-2-carboximidamide as an indoleamine 2,3-dioxygenase (IDO) inhibitor?

A1: While the provided research abstract [] does not detail the specific interactions of N-(3-bromophenyl)-{[(phenylcarbamoyl)amino]methyl}-N-hydroxythiophene-2-carboximidamide with IDO, it highlights the compound's discovery and development as a novel IDO inhibitor. Generally, IDO inhibitors work by blocking the enzyme's active site, preventing the conversion of tryptophan to kynurenine. This inhibition can have downstream effects on the immune system, as kynurenine is involved in regulating immune responses. Further research is needed to elucidate the precise binding mode and inhibitory kinetics of this specific compound.

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